molecular formula C16H21N5O10 B8220783 3'-Azido-3'-deoxy-5'-O-beta-glucopyranuronosylthymidine

3'-Azido-3'-deoxy-5'-O-beta-glucopyranuronosylthymidine

Cat. No.: B8220783
M. Wt: 443.37 g/mol
InChI Key: NFXAJWJJNLWLOV-KQRZTAKQSA-N
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Description

The compound 3'-Azido-3'-deoxy-5'-O-beta-glucopyranuronosylthymidine is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an azido group, a pyrimidine ring, and multiple hydroxyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3'-Azido-3'-deoxy-5'-O-beta-glucopyranuronosylthymidine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the oxane ring: This can be achieved through cyclization reactions involving appropriate diols and aldehydes under acidic or basic conditions.

    Introduction of the azido group: This step often involves the substitution of a halogenated precursor with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF).

    Attachment of the pyrimidine ring: This can be done through nucleophilic substitution reactions where the oxolan-2-yl group is introduced to the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

The compound 3'-Azido-3'-deoxy-5'-O-beta-glucopyranuronosylthymidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄).

    Reduction: The azido group can be reduced to an amine using hydrogenation or Staudinger reduction with triphenylphosphine (PPh₃).

    Substitution: The azido group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst or PPh₃ in the presence of water.

    Substitution: Sodium azide (NaN₃) in DMF for azido group introduction.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of various azido derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biology, the azido group can be used for bioorthogonal chemistry, allowing for the labeling and tracking of biomolecules in living systems. This makes it useful in studying cellular processes and protein interactions.

Medicine

In medicine, derivatives of this compound could be explored for their potential as antiviral or anticancer agents. The pyrimidine ring is a common motif in many biologically active molecules, suggesting potential pharmacological applications.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3'-Azido-3'-deoxy-5'-O-beta-glucopyranuronosylthymidine depends on its specific application. For instance, in bioorthogonal chemistry, the azido group can undergo click reactions with alkynes, forming stable triazole linkages. In medicinal applications, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    3'-Azido-3'-deoxy-5'-O-beta-glucopyranuronosylthymidine: Unique due to its combination of an azido group, pyrimidine ring, and multiple hydroxyl groups.

    Azidothymidine (AZT): An antiviral compound with a similar azido group but different overall structure and application.

    5-Azido-2’-deoxyuridine: Another nucleoside analog with an azido group, used in biochemical research.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O10/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28)/t6?,7?,8?,9-,10-,11+,12-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFXAJWJJNLWLOV-KQRZTAKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)O)O)O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)N=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O10
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.37 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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